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molecular formula C9H10O B1206508 3,4-Dimethylbenzaldehyde CAS No. 5973-71-7

3,4-Dimethylbenzaldehyde

Cat. No. B1206508
M. Wt: 134.17 g/mol
InChI Key: POQJHLBMLVTHAU-UHFFFAOYSA-N
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Patent
US05643959

Procedure details

The above reaction of Example 6A is repeated except that o-xylene and dichloromethyl methylether are the starting materials. Using the same reaction conditions and techniques, there is obtained 3,4-dimethylbenzaldehyde.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC([O:4][CH3:5])Cl.[CH3:6][C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][C:12]=1[CH3:13]>>[CH3:6][C:7]1[CH:8]=[C:9]([CH:10]=[CH:11][C:12]=1[CH3:13])[CH:5]=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(Cl)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC=CC1C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The above reaction of Example 6A
CUSTOM
Type
CUSTOM
Details
the same reaction conditions and techniques

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=O)C=CC1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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